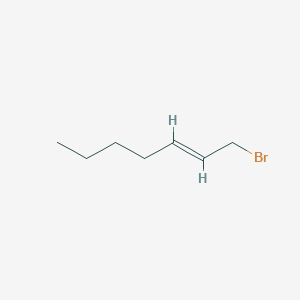

(E)-1-bromohept-2-ene

Description

Properties

IUPAC Name |

(E)-1-bromohept-2-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13Br/c1-2-3-4-5-6-7-8/h5-6H,2-4,7H2,1H3/b6-5+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OWNFMPKLXRVOQC-AATRIKPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC=CCBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC/C=C/CBr | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Technical Whitepaper: Chemical Properties, Mechanistic Reactivity, and Synthetic Workflows of (E)-1-Bromohept-2-ene

Executive Summary

In the landscape of modern organic synthesis and drug development, functionalized aliphatic halides serve as critical building blocks for complex molecular architectures. (E)-1-bromohept-2-ene (CAS: 35349-80-5)[1] is a highly versatile, unsaturated C7 intermediate characterized by its reactive allylic bromide moiety. This technical guide provides an in-depth analysis of its physicochemical profile, mechanistic pathways, and field-proven experimental protocols. By exploiting the unique electronic properties of its allylic system, researchers can seamlessly introduce unsaturated heptenyl side chains into complex lipids, natural products, and active pharmaceutical ingredients (APIs), such as prostaglandin analogs[2].

Physicochemical Profiling

Accurate physicochemical data is foundational for predicting reactivity, solubility, and chromatographic behavior during synthetic planning. The following table summarizes the core quantitative properties of (E)-1-bromohept-2-ene.

| Property | Value | Source |

| IUPAC Name | (E)-1-bromohept-2-ene | PubChem[3] |

| CAS Number | 35349-80-5 | BenchChem[1] |

| Molecular Formula | C₇H₁₃Br | PubChem[3] |

| Molecular Weight | 177.08 g/mol | PubChem[3] |

| Boiling Point | ~161.96 °C (Estimated) | LookChem[4] |

| Density | ~1.17 g/mL (Estimated) | LookChem[4] |

| LogP (XLogP3) | 3.4 | PubChem[3] |

Mechanistic Reactivity: Exploiting the Allylic System

The synthetic utility of (E)-1-bromohept-2-ene is entirely predicated on the polarization of the C-Br bond synergizing with the adjacent π-system. This structural motif lowers the activation energy for several divergent reaction pathways[5]:

-

Nucleophilic Substitution (Sₙ2 vs. Sₙ2'): The allylic position makes the C1 carbon highly susceptible to nucleophilic attack. Soft nucleophiles (e.g., azides, thiolates, cyanides) typically proceed via a direct Sₙ2 mechanism to yield C1-functionalized products. However, when utilizing sterically hindered or hard nucleophiles, the reaction can be directed down an Sₙ2' pathway, where the nucleophile attacks the γ-carbon (C3), resulting in a concurrent shift of the double bond[5].

-

Organometallic Activation (Umpolung): The electrophilic C1 carbon can be converted into a potent nucleophile via the insertion of zero-valent metals. Reacting (E)-1-bromohept-2-ene with magnesium metal yields hept-2-en-1-ylmagnesium bromide. This Grignard reagent is highly effective for forming new carbon-carbon bonds via addition to aldehydes, ketones, and esters[5].

-

Ylide Precursor for Wittig Olefination: The allylic bromide readily undergoes Sₙ2 displacement by triphenylphosphine (PPh₃) to form a stable phosphonium salt. Deprotonation of this salt generates a phosphorus ylide, which is a critical reagent for appending the C7 lower side-chain during the total synthesis of Prostaglandin F2α and A2 intermediates[2].

Experimental Workflows: Self-Validating Protocols

As a Senior Application Scientist, I emphasize that robust protocols must be self-validating. The following methodologies incorporate built-in causality and real-time validation metrics to ensure reproducibility.

Protocol A: Synthesis of (E)-1-bromohept-2-ene via Allylic Bromination

This protocol utilizes the Wohl-Ziegler reaction to selectively brominate hept-2-ene at the allylic position[1].

-

Initiation: In a round-bottom flask equipped with a reflux condenser, dissolve hept-2-ene in anhydrous carbon tetrachloride (CCl₄). Add 1.05 equivalents of N-bromosuccinimide (NBS) and a catalytic amount of benzoyl peroxide (BPO)[1].

-

Thermal Activation (Causality): Heat the mixture to reflux. Causality: Heating cleaves the BPO homolytically to initiate a radical chain reaction. NBS is chosen specifically because its low solubility provides a minimal, steady-state concentration of molecular bromine (Br₂). This kinetic control strongly favors allylic radical substitution over the competing electrophilic addition of Br₂ across the alkene double bond.

-

Real-Time Validation: Monitor the reaction visually. NBS is denser than CCl₄ and sits at the bottom of the flask. As the reaction proceeds, NBS is converted to succinimide, which is less dense and floats to the surface. The reaction is deemed complete when all solid material has floated to the top.

-

Workup & Spectral Validation: Filter off the succinimide, wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Validate the isolated product via ¹H NMR: The success of the synthesis is confirmed by the presence of vinylic protons in the 5.5–6.0 ppm range and the characteristic shift of the allylic protons adjacent to the bromine atom at ~4.0 ppm[1].

Protocol B: Synthesis of (Hept-2-en-1-yl)triphenylphosphonium Bromide

This protocol details the preparation of the Wittig reagent precursor used in prostaglandin analog synthesis[2].

-

Preparation: To a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 1.0 equivalent of triphenylphosphine (PPh₃) in anhydrous toluene[2].

-

Alkylation (Causality): Add 1.05 equivalents of (E)-1-bromohept-2-ene dropwise. Heat the reaction mixture to reflux for 12–18 hours[2]. Causality: Toluene is deliberately selected as the solvent over polar alternatives (like DMF or THF). The non-polar environment acts as a thermodynamic driver; as the highly polar phosphonium salt forms, it is completely insoluble in toluene and precipitates out of solution. This phase separation drives the equilibrium forward (Le Chatelier’s principle) and prevents side reactions.

-

Validation & Isolation: The reaction self-validates through the formation of a dense, white precipitate. Cool to room temperature, isolate the salt via vacuum filtration, and wash with cold hexanes. Validate purity via ³¹P NMR, which should yield a single sharp resonance indicative of the pure phosphonium species.

Data Presentation: Application in Prostaglandin Synthesis

The synthetic utility of the phosphonium salt derived from (E)-1-bromohept-2-ene is demonstrated in the construction of prostaglandin intermediates. The table below summarizes the quantitative yields and validation metrics for this downstream application[2].

| Synthetic Step | Reactants & Reagents | Solvent / Catalyst | Yield (%) | Validation Metric |

| Side-Chain Precursor | 1-Bromohept-2-ene + PPh₃ | Toluene (Reflux) | >90% | Visual (White precipitate); ³¹P NMR |

| Wittig Olefination | Corey Lactone Aldehyde + Precursor | DMSO / NaH (Dimsyl anion) | ~85% | TLC (Disappearance of aldehyde) |

| Ketone Reduction | Prostaglandin A2 intermediate | DME / Zn(BH₄)₂ | ~95% | Diastereomeric ratio via HPLC |

Pathway Visualization

The following diagram illustrates the divergent synthetic pathways accessible from the (E)-1-bromohept-2-ene core, dictated by the choice of reagents and reaction conditions.

Fig 1: Divergent synthetic pathways of (E)-1-bromohept-2-ene exploiting its allylic reactivity.

References

Sources

Molecular Structure, Stereochemistry, and Synthetic Utility of (E)-1-Bromohept-2-ene: A Comprehensive Technical Guide

Executive Summary

(E)-1-bromohept-2-ene is a highly reactive, linear allylic halide that serves as a critical building block in advanced organic synthesis, particularly in cross-coupling reactions and the construction of complex molecular architectures. This whitepaper elucidates its structural properties, provides benchmark spectroscopic data, and details a self-validating, kinetically controlled synthetic protocol designed to preserve its stereochemical integrity and prevent allylic rearrangement.

Structural and Stereochemical Elucidation

(E)-1-bromohept-2-ene (Molecular Formula: C₇H₁₃Br, Molecular Weight: 177.08 g/mol ) features a seven-carbon aliphatic chain with a carbon-carbon double bond at the C2 position and a bromine atom at the allylic C1 position[1][2].

The stereochemistry of the C2=C3 double bond is strictly in the (E)-configuration (trans)[1]. This geometric arrangement provides superior thermodynamic stability compared to its (Z)-counterpart due to the minimization of steric repulsion between the bulky propyl chain (C4–C7) and the bromomethyl group (C1)[2][3]. Maintaining this (E)-geometry during synthesis is paramount, as the spatial orientation directly dictates the stereochemical outcome of downstream nucleophilic substitutions and organometallic coupling reactions.

Spectroscopic Characterization

Accurate spectroscopic validation is critical to distinguish the (E)-isomer from the (Z)-isomer, and to detect the presence of degradation products or allylic rearrangement isomers (e.g., 3-bromohept-1-ene)[2][4]. The ¹³C NMR spectral data clearly highlights the electronic influence of the highly electronegative bromine atom and the trans-geometry of the double bond[3].

Table 1: Comparative ¹³C NMR Chemical Shifts for 1-Bromohept-2-ene Isomers [3]

| Carbon Atom | (E)-1-Bromohept-2-ene (δ, ppm) | (Z)-1-Bromohept-2-ene (δ, ppm) | Electronic Environment / Assignment |

| C1 | 34.1 | 28.5 | Allylic (sp³), deshielded by Bromine |

| C2 | 128.0 | 127.0 | Vinylic (sp²) |

| C3 | 134.4 | 133.3 | Vinylic (sp²) |

| C4 | 31.8 | 31.8 | Aliphatic (sp³) |

| C5 | 30.5 | 26.5 | Aliphatic (sp³) |

| C6 | 22.2 | 22.3 | Aliphatic (sp³) |

| C7 | 13.9 | 13.9 | Terminal methyl (sp³) |

Diagnostic Note: In ¹H NMR, the vinylic protons of the (E)-isomer typically resonate between 5.5–6.0 ppm. The coupling constant (

Reactivity Profile and Mechanistic Pathways

As an allylic bromide, (E)-1-bromohept-2-ene is a highly reactive electrophile[2]. However, synthesizing this compound from its corresponding alcohol, (E)-hept-2-en-1-ol, requires strict mechanistic control to avoid the Sₙ2' pathway (allylic rearrangement)[5][6].

The choice of halogenating agent is the primary causal factor in product distribution. Utilizing hydrobromic acid (HBr) promotes the formation of a carbocation intermediate (Sₙ1 pathway), which leads to a loss of stereochemical integrity and significant formation of the rearranged 3-bromohept-1-ene[7]. Conversely, Phosphorus tribromide (PBr₃) activates the alcohol by forming an alkoxy-dibromophosphite intermediate[5]. This closed-shell intermediate undergoes a concerted Sₙ2 displacement by the bromide ion at the C1 position, preserving the double bond's position and the (E)-geometry[5].

Mechanistic divergence in the PBr3-mediated bromination of allylic alcohols.

Experimental Protocols: Stereoselective Synthesis

To ensure high fidelity and yield, the following self-validating protocol utilizes PBr₃ to synthesize (E)-1-bromohept-2-ene from (E)-hept-2-en-1-ol[8].

Causality & Design: The reaction is conducted at -10 °C in a non-polar, aprotic solvent. Lowering the thermal energy of the system kinetically freezes out the Sₙ2' pathway, strongly favoring the direct Sₙ2 attack at the less sterically hindered C1 position[4][8].

Step-by-Step Methodology

-

System Preparation: Dissolve 1.0 equivalent of (E)-hept-2-en-1-ol in anhydrous petroleum ether (approx. 0.03 M concentration) under an inert argon atmosphere[8].

-

Causality: Argon prevents oxidative degradation of the double bond, while anhydrous conditions prevent the premature hydrolysis of PBr₃ into phosphorous acid and HBr.

-

-

Reagent Addition: Cool the solution to -10 °C using an ice-salt bath. Dropwise, add a solution of PBr₃ (1.7 equivalents) in petroleum ether[8].

-

Reaction Progression: Stir the mixture continuously at -10 °C for 2 hours[8].

-

Quenching & Extraction: Pour the reaction mixture into ice-water to safely quench unreacted PBr₃. Separate the organic phase and extract the remaining aqueous layer with diethyl ether[8].

-

Neutralization: Wash the combined organic phases thoroughly with 5% aqueous NaHCO₃[8].

-

Causality: Neutralization removes trace HBr byproducts. Residual acid acts as a catalyst for the degradation and isomerization of the product into 3-bromohept-1-ene during storage[4].

-

-

Drying & Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and evaporate the solvent under reduced pressure in a dark environment[8].

-

Causality: (E)-1-bromohept-2-ene is highly light-sensitive and can undergo free-radical decomposition if exposed to prolonged ambient light[4].

-

-

Self-Validation (Purity Check): Before proceeding to downstream applications, analyze the crude product via GC-MS or ¹H NMR[4].

References

-

PubChem. "(E)-1-bromohept-2-ene | C7H13Br | CID 11622425". National Institutes of Health (NIH).[Link]

-

Amazon AWS (Supporting Information). "Photoredox-catalyzed tandem radical cyclization/ hydroxylation for the synthesis of 4-hydroxyalkyl-3, 3-difluoro-γ-lactams". [Link]

-

Orgosolver. "Alcohol → Alkyl Bromide with PBr₃". [Link]

-

Master Organic Chemistry. "Allylic Bromination With Allylic Rearrangement". [Link]

-

St. Paul's Cathedral Mission College. "Formation, Stability and Reactions of Allylic Carbocations". [Link]

Sources

- 1. (E)-1-bromohept-2-ene | C7H13Br | CID 11622425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. orgosolver.com [orgosolver.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. spcmc.ac.in [spcmc.ac.in]

- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]

The Thermodynamic Stability and Reactivity Profile of trans-1-Bromohept-2-ene

An In-Depth Technical Guide for Synthetic and Medicinal Chemists

Executive Summary

trans-1-Bromohept-2-ene is a critical allylic halide utilized extensively in complex organic synthesis and late-stage functionalization in drug development. While highly valued for its reactivity in cross-coupling and allylation reactions, its inherent kinetic instability poses significant challenges during storage and reaction optimization. This whitepaper systematically dissects the thermodynamic principles governing its stability, details the mechanisms of allylic isomerization, and provides field-proven, self-validating protocols for its evaluation and long-term preservation.

Structural and Thermodynamic Fundamentals

The thermodynamic stability of allylic bromides is dictated by a delicate balance between alkene substitution (hyperconjugation) and steric strain. trans-1-Bromohept-2-ene features a primary bromide and a disubstituted, internal double bond, making it a unique focal point for stability studies.

2.1 Enthalpic Drivers: Hyperconjugation and Steric Strain

In the heptene system, the allylic bromide can exist as a mixture of regioisomers and stereoisomers, primarily interconverting between 3-bromohept-1-ene (terminal alkene) and 1-bromohept-2-ene (internal alkene).

Thermodynamically, internal alkenes are significantly more stable than terminal alkenes due to the stabilizing effect of hyperconjugation from adjacent alkyl groups 1. Based on standard heats of hydrogenation for analogous systems, the transition from a monosubstituted terminal alkene to a disubstituted internal alkene yields an enthalpic stabilization of approximately -2.7 kcal/mol [[2]]().

Furthermore, within the internal alkene isomers, the trans (E) configuration is thermodynamically favored over the cis (Z) configuration. The cis isomer suffers from severe steric crowding between the butyl chain and the bromomethyl group, resulting in an enthalpic penalty of roughly +1.0 kcal/mol relative to the trans isomer 2. Consequently, trans-1-bromohept-2-ene acts as the thermodynamic sink of this isomeric network.

2.2 Quantitative Thermodynamic Parameters

To facilitate easy comparison of these energetic drivers, the relative thermodynamic metrics of the primary bromoheptene isomers are summarized below.

Table 1: Estimated Thermodynamic Parameters of Bromoheptene Isomers

| Isomer | Alkene Substitution | Steric Strain | Relative Enthalpy (ΔH)* | Equilibrium Abundance |

| 3-Bromohept-1-ene | Monosubstituted (Terminal) | Low | +2.7 kcal/mol | < 5% |

| cis-1-Bromohept-2-ene | Disubstituted (Internal) | High (Alkyl clash) | +1.0 kcal/mol | ~ 15% |

| trans-1-Bromohept-2-ene | Disubstituted (Internal) | Low | 0.0 kcal/mol (Ref) | > 80% |

*Values are extrapolated estimates derived from standard alkene heat of hydrogenation differentials 2.

Mechanisms of Isomerization and Logical Relationships

Despite being the thermodynamic minimum, trans-1-bromohept-2-ene is kinetically labile. The carbon-bromine bond is highly polarized and weakened by the adjacent

3.1 The Allylic Rearrangement Pathway

Under thermal stress or in the presence of Lewis acids, the bromide leaving group can dissociate to form a resonance-stabilized allylic carbocation. Recombination of the bromide ion at the less substituted carbon yields the kinetic product (3-bromohept-1-ene), while recombination at the primary carbon regenerates the thermodynamic product (trans-1-bromohept-2-ene) 3. Because the activation barrier for this

Caption: Thermodynamic isomerization pathways favoring the trans-internal alkene sink.

Experimental Methodologies

To ensure scientific integrity, the following protocols are designed as self-validating systems. Every step incorporates a mechanistic rationale to explain the causality behind the experimental choices.

4.1 Protocol 1: Thermodynamic Equilibration Assessment

This workflow determines the precise thermodynamic equilibrium ratio of the bromoheptene isomers.

Step-by-Step Methodology:

-

Inert Preparation: Dissolve 1.0 mmol of kinetically enriched 3-bromohept-1-ene (or a crude mixture of isomers) in 5.0 mL of anhydrous toluene under a strict argon atmosphere.

-

Causality: Argon prevents radical-mediated autoxidation and moisture-driven solvolysis, ensuring that only the ionic allylic rearrangement is measured.

-

-

Catalytic Initiation: Add 0.05 equivalents of anhydrous Zinc Bromide (

).-

Causality: The Lewis acid coordinates with the bromide, lowering the activation energy for heterolytic C-Br bond cleavage and facilitating the formation of the transient allylic carbocation.

-

-

Thermal Incubation: Heat the sealed reaction vessel to 80°C for 12 hours.

-

Causality: Elevated thermal energy ensures the system overcomes local kinetic traps, allowing the dynamic equilibrium to settle into the global thermodynamic minimum (trans-1-bromohept-2-ene).

-

-

Quenching and Extraction: Cool to 25°C and quench with 5 mL of saturated aqueous

. Extract the organic layer with diethyl ether (3 x 10 mL) and dry over anhydrous -

Validation via GC-MS/NMR: Analyze the crude mixture using Gas Chromatography-Mass Spectrometry (GC-MS) and quantitative

NMR.-

Causality: NMR integration of the distinct vinylic protons (terminal vs. internal) acts as a self-validating checkpoint, directly confirming the thermodynamic parameters and ruling out side-product formation.

-

Caption: Self-validating experimental workflow for thermodynamic equilibration assessment.

4.2 Protocol 2: Radical-Scavenging Stabilization for Long-Term Storage

Allylic bromides are notoriously prone to homolytic cleavage, generating bromine radicals that initiate polymerization and degradation. To maintain the purity of trans-1-bromohept-2-ene, chemical stabilization is required [[4]]().

Step-by-Step Methodology:

-

Purification: Freshly distill the trans-1-bromohept-2-ene under reduced pressure (e.g., 10 mmHg at 50°C) to remove pre-existing polymeric degradation products.

-

Stabilizer Doping: Immediately add 0.1 wt% of 1-oxyl-2,2,6,6-tetramethylpiperidine (TEMPO) to the purified distillate 4.

-

Causality: TEMPO is a stable aliphatic nitroxide radical. If any C-Br bonds undergo homolytic cleavage due to ambient light or heat, TEMPO instantly acts as a radical scavenger, trapping the carbon-centered allylic radical and terminating the degradation cascade before macroscopic polymerization can occur.

-

-

Cryogenic Storage: Transfer the stabilized liquid into amber glass ampoules, purge the headspace with nitrogen, flame-seal, and store at -20°C.

-

Causality: Amber glass blocks UV-mediated photolysis, while cryogenic temperatures suppress the kinetic rate of any residual degradation pathways, ensuring the self-validation of batch purity over time.

-

Implications for Drug Development

In pharmaceutical synthesis, the regioselectivity of late-stage functionalization is paramount. When utilizing trans-1-bromohept-2-ene in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Stille couplings), the active catalytic species (such as a Pd-

References

- Selective Isomerization of Terminal Alkenes to (Z)-2-Alkenes Catalyzed by an Air-Stable Molybdenum(0) Complex.acs.org.

- Chemistry of alkenes: Addition to C=C: Mechanism.mmccollege.ac.in.

- WO2013008509A1 - Method for stabilizing allyl bromide compound, and stabilized allyl bromide compound composition.google.

- Excited-State Palladium-Catalyzed Radical Allylic Alkyl

Sources

Technical Whitepaper: Structural Informatics, Synthesis, and Application of (E)-1-bromohept-2-ene

Executive Summary

In modern synthetic chemistry and drug development, the strategic selection of molecular building blocks dictates the efficiency, stereocontrol, and scalability of a target pathway. (E)-1-bromohept-2-ene (also known as trans-1-bromo-2-heptene) is a highly versatile C7 allylic halide[1]. Its bifunctional nature—featuring both a polarized carbon-bromine bond and an electron-rich stereodefined alkene—makes it a privileged intermediate for carbon-carbon bond formation, particularly in the synthesis of prostaglandin analogs and complex homoallylic alcohols[2][3].

As an application scientist, I have designed this guide to bridge the gap between chemical informatics and benchtop execution. We will explore the definitive chemical identifiers of (E)-1-bromohept-2-ene, decode its physicochemical profile, and establish self-validating protocols for its synthesis and downstream utilization.

Chemical Identity & Structural Informatics

Accurate chemical identification is the bedrock of reproducible research. The molecular formula for 1-bromohept-2-ene is C₇H₁₃Br, but the presence of the internal double bond yields two geometric isomers: (E) and (Z)[1]. The (E)-isomer (trans) is thermodynamically favored and more commonly utilized in stereoselective synthesis[3].

To ensure strict database querying and inventory management, the following identifiers must be utilized:

Table 1: Primary Chemical Identifiers

| Identifier Type | Value | Source |

| IUPAC Name | (E)-1-bromohept-2-ene | PubChem[4] |

| CAS Registry Number | 35349-80-5 ((E)-isomer) | BenchChem[1] |

| General CAS Number | 34686-77-6 (Unspecified geometry) | PubChem[5] |

| Canonical SMILES | CCCC/C=C/CBr | PubChem[4] |

| InChIKey | OWNFMPKLXRVOQC-AATRIKPKSA-N | PubChem[4] |

| PubChem CID | 11622425 | PubChem[4] |

Table 2: Physicochemical & Computed Properties

| Property | Value | Causality / Significance |

| Molecular Weight | 177.08 g/mol [4] | Critical for stoichiometric calculations in cross-coupling. |

| XLogP3 (Partition Coefficient) | 3.4[4] | Indicates high lipophilicity; requires non-polar or aprotic polar solvents for optimal extraction and reaction. |

| Topological Polar Surface Area | 0 Ų[4] | Lacks hydrogen bond donors/acceptors; highly hydrophobic. |

| Monoisotopic Mass | 176.02 Da[4] | Essential for mass spectrometry (MS) calibration. The M and M+2 peaks will appear at ~176 and ~178 m/z due to ⁷⁹Br and ⁸¹Br isotopes[1]. |

Synthetic Methodology: Allylic Bromination

The de novo synthesis of (E)-1-bromohept-2-ene relies on the highly regioselective Wohl-Ziegler bromination of trans-hept-2-ene[1][6].

Mechanistic Rationale: Why use N-bromosuccinimide (NBS) instead of molecular bromine (Br₂)? The causality lies in kinetic control. NBS, in the presence of a radical initiator like Azobisisobutyronitrile (AIBN), maintains a remarkably low, steady-state concentration of Br• radicals. This suppresses the competitive electrophilic addition of bromine across the double bond, heavily favoring hydrogen abstraction at the weaker allylic C-H bond (forming a resonance-stabilized allylic radical) followed by rapid bromination[1][6].

Protocol 1: Synthesis of (E)-1-bromohept-2-ene

Self-Validating Step: The progress of this reaction is visually self-validating. NBS is denser than the solvent and sits at the bottom of the flask, while the byproduct, succinimide, is less dense and floats to the top as the reaction reaches completion.

-

Preparation: In a flame-dried, round-bottom flask equipped with a reflux condenser, dissolve 1.0 equivalent of trans-hept-2-ene in anhydrous carbon tetrachloride (CCl₄) or a greener alternative like trifluorotoluene.

-

Reagent Addition: Add 1.05 equivalents of recrystallized N-bromosuccinimide (NBS) and a catalytic amount (0.05 eq) of AIBN or benzoyl peroxide[1].

-

Initiation: Heat the mixture to gentle reflux (approx. 80°C). Irradiating the flask with a UV lamp can accelerate radical initiation.

-

Monitoring: Reflux for 2-4 hours. The reaction is complete when the solid succinimide byproduct floats to the surface of the solvent.

-

Workup: Cool the mixture to 0°C to maximize succinimide precipitation. Filter the mixture through a pad of Celite to remove the succinimide[1].

-

Purification: Wash the filtrate with saturated aqueous NaHCO₃ and brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure[1]. Purify via vacuum distillation to isolate the pure (E)-1-bromohept-2-ene.

Figure 1: Radical-mediated allylic bromination workflow for synthesizing (E)-1-bromohept-2-ene.

Downstream Applications & Reactivity Profiling

The true value of (E)-1-bromohept-2-ene lies in its downstream utility. The allylic bromide is highly susceptible to Sₙ2 nucleophilic substitution and oxidative addition by transition metals[1].

Synthesis of Prostaglandin Analogs (Wittig Precursor)

In the total synthesis of Prostaglandin F2α and its analogs, the C7 lower side chain is frequently installed via a Wittig olefination[2]. (E)-1-bromohept-2-ene serves as the direct precursor to the necessary phosphonium ylide.

Protocol 2: Generation of (Hept-2-en-1-yl)triphenylphosphonium bromide

-

Dissolution: In a flame-dried flask under argon, dissolve 1.1 equivalents of triphenylphosphine (PPh₃) in anhydrous toluene[2].

-

Coupling: Add 1.0 equivalent of (E)-1-bromohept-2-ene dropwise at room temperature[2].

-

Reflux: Heat the solution to reflux for 12-18 hours. The Sₙ2 displacement of the bromide by the phosphorus lone pair results in the formation of a highly polar phosphonium salt[2].

-

Isolation: Because the salt is insoluble in toluene, it will precipitate out of solution as a white solid as the reaction cools. Collect via vacuum filtration and wash with cold toluene[2]. Yields typically exceed 90%[2].

Chromium-Catalyzed Homoallylic Alcohol Synthesis

(E)-1-bromohept-2-ene can be converted into a Type III crotylated organometallic reagent using Chromium(II) chloride (CrCl₂)[3]. When reacted with aldehydes, these reagents exhibit exceptional diastereoselectivity. For instance, the addition of the chromium reagent derived from (E)-1-bromohept-2-ene to an α-siloxy aldehyde yields the corresponding anti-homoallylic alcohol with a diastereomeric excess of >99%[3].

Figure 2: Divergent synthetic applications of (E)-1-bromohept-2-ene in complex molecule synthesis.

Conclusion

(E)-1-bromohept-2-ene (CAS: 35349-80-5) is a structurally simple yet synthetically profound building block. By understanding its physical properties and leveraging the kinetic control of allylic bromination, researchers can reliably access this intermediate. Furthermore, its predictable reactivity in Sₙ2 displacements and organometallic additions makes it an indispensable tool for the stereocontrolled synthesis of prostaglandins and complex polyketide architectures.

References

-

1-Bromohept-2-ene | C7H13Br | CID 54173299 - PubChem. National Institutes of Health (NIH). Available at: [Link]

-

(E)-1-bromohept-2-ene | C7H13Br | CID 11622425 - PubChem. National Institutes of Health (NIH). Available at: [Link]

-

Product Class 6: Homoallylic Alcohols. Thieme Connect. Available at: [Link]

-

List all isomeric bromoheptenes (without considering stereochemistry) formed by the reaction of trans-hept-2-ene with N-bromosuccinimide. Brainly. Available at: [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Thieme E-Books & E-Journals [thieme-connect.de]

- 4. (E)-1-bromohept-2-ene | C7H13Br | CID 11622425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-Bromohept-2-ene | C7H13Br | CID 54173299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. brainly.com [brainly.com]

Technical Guide: Reactivity & Application Profile of (E)-1-Bromohept-2-ene

[1]

Part 1: Executive Summary

(E)-1-Bromohept-2-ene (CAS: 35349-80-5) is a specialized primary allylic electrophile characterized by a seven-carbon chain and trans-alkene geometry. Unlike simple alkyl halides, its reactivity is governed by the allylic effect , where the adjacent

In drug development, this motif serves as a critical "C7-synthon" for introducing lipophilic side chains—a structural feature ubiquitous in prostaglandin analogs, pheromone synthesis, and lipid-tail engineering. This guide moves beyond basic properties to analyze the competitive reactivity landscape (SN2 vs. SN2'), stability protocols, and validated synthetic workflows.

Part 2: Structural & Electronic Profile

The electrophilicity of (E)-1-bromohept-2-ene is defined by the interaction between the C-Br

Physicochemical Properties

| Property | Value / Description | Note |

| Molecular Formula | C₇H₁₃Br | |

| Molecular Weight | 177.08 g/mol | |

| Boiling Point | ~75-80 °C @ 15 mmHg | Estimated.[1] Thermal instability requires vacuum distillation. |

| Density | ~1.18 g/mL | Denser than water; bottom layer in extraction. |

| Leaving Group | Bromide (Br⁻) | pKa (HBr) ≈ -9. Good leaving group ability. |

| Geometry | E (Trans) | Thermodynamic product; Z-isomer is less stable. |

The Allylic Effect (Orbital Analysis)

The transition state for SN2 substitution at C1 is stabilized by conjugation with the C2-C3

However, this conjugation also distributes positive charge character to the

Part 3: Reactivity Landscape & Regiocontrol

The core challenge when using (E)-1-bromohept-2-ene is controlling the site of nucleophilic attack.

SN2 vs. SN2' Pathways

-

SN2 (Alpha Attack): The nucleophile attacks C1, displacing bromide. The double bond remains at C2-C3.

-

Favored by: Unhindered nucleophiles (primary amines, thiolates), polar aprotic solvents (DMF, DMSO).

-

-

SN2' (Gamma Attack): The nucleophile attacks C3, causing the double bond to migrate to C1-C2 and displacing bromide.

-

Favored by: Copper(I) catalysis, bulky nucleophiles, or Lewis acid activation.

-

Visualization: Reaction Mechanism & Regioselectivity

The following diagram illustrates the divergent pathways and the transition states involved.

Figure 1: Divergent reaction pathways for allylic substitution. SN2 is the default kinetic pathway for simple nucleophiles, while SN2' requires specific activation.

Part 4: Experimental Protocols

Protocol A: Synthesis of (E)-1-Bromohept-2-ene

Objective: Convert (E)-hept-2-en-1-ol to the bromide with retention of stereochemistry and minimal isomerization. Method: Phosphorus Tribromide (PBr₃) mediated bromination. Avoid HBr, which promotes cationic scrambling.

Reagents:

-

(E)-Hept-2-en-1-ol (1.0 equiv)

-

Phosphorus Tribromide (0.35 equiv)

-

Pyridine (0.1 equiv, optional proton sponge)

-

Diethyl Ether (Anhydrous)

Step-by-Step Workflow:

-

Setup: Flame-dry a 3-neck round bottom flask equipped with an addition funnel and N₂ inlet.

-

Solvation: Dissolve (E)-hept-2-en-1-ol in diethyl ether (0.5 M concentration) and cool to -10 °C (ice/salt bath).

-

Addition: Add PBr₃ dropwise over 30 minutes. Critical: Maintain temperature < 0 °C to prevent allylic rearrangement to the secondary bromide (3-bromohept-1-ene).

-

Reaction: Stir at 0 °C for 2 hours. Monitor by TLC (Hexanes/EtOAc).

-

Quench: Pour mixture onto crushed ice/NaHCO₃.

-

Workup: Extract with ether (3x), wash with brine, dry over MgSO₄.

-

Purification: Concentrate in vacuo (do not heat > 30 °C). Purify via Kugelrohr distillation or rapid silica plug.

-

Validation: ¹H NMR should show a doublet at ~3.95 ppm (CH₂-Br).

-

Protocol B: Preparation of Hept-2-enylmagnesium Bromide (Grignard)

Objective: Generate the nucleophilic organometallic species for C-C bond formation.

Step-by-Step Workflow:

-

Activation: Place Mg turnings (1.2 equiv) in a dry flask. Activate by dry stirring under N₂ with a crystal of iodine.

-

Initiation: Add a small portion (10%) of (E)-1-bromohept-2-ene in THF. Heat gently until the iodine color fades (initiation).

-

Controlled Addition: Add the remaining bromide solution dropwise at 0 °C.

-

Why 0 °C? Allylic Grignards are prone to Wurtz coupling (dimerization). Low temperature suppresses this side reaction.

-

-

Usage: Use immediately. Allylic Grignards are in dynamic equilibrium between the

and

Part 5: Stability & Handling (Self-Validating Safety)

Allylic bromides are lachrymators and potential alkylating agents . They possess specific instability modes that must be managed.[2][3]

| Instability Mode | Cause | Prevention Strategy |

| Isomerization | Acid catalysis or Heat | Store over silver wool or K₂CO₃ stabilizer. Keep < 4 °C. |

| Hydrolysis | Moisture | Store in septum-sealed vials under Argon. |

| Photolysis | UV Light | Use amber glass. Light generates Br• radicals. |

Quality Control Check: Before use, acquire a ¹H NMR.

-

Pass: Clean doublet at ~3.95 ppm (C1 protons).

-

Fail: Appearance of multiplet at ~4.5 ppm indicates isomerization to the secondary bromide (3-bromohept-1-ene).

Part 6: Application Decision Tree

Use this logic flow to select the correct reaction conditions for your target molecule.

Figure 2: Strategic decision tree for selecting reaction conditions based on the desired product outcome.

Part 7: References

-

BenchChem Technical Support. (2025).[2][3][4] An In-depth Technical Guide to the Chemical Properties of 1-Bromohept-2-ene. BenchChem. Link

-

PubChem. (2025).[2] (E)-1-bromohept-2-ene Compound Summary. National Center for Biotechnology Information. Link

-

Corey, E. J., et al. (1970). Total Synthesis of Prostaglandins. Journal of the American Chemical Society. (Cited for general Wittig protocols using heptenyl chains).

-

Trost, B. M., & Van Vranken, D. L. (1996). Asymmetric Transition Metal-Catalyzed Allylic Alkylations. Chemical Reviews. (Foundational text on SN2' regiocontrol). Link

Advanced Methodologies in Allylic Electrophile Synthesis: A Technical Guide to (E)-1-Bromohept-2-ene

Executive Summary

Allylic bromides are indispensable electrophiles in modern organic synthesis, bridging the gap between simple alkylation and complex cross-coupling architectures. This whitepaper explores the mechanistic nuances of allylic bromides, with a targeted focus on (E)-1-bromohept-2-ene —a critical C7 building block used in the synthesis of prostaglandins and complex lipids. By dissecting the causality behind synthetic choices, this guide provides self-validating protocols, quantitative reaction data, and downstream applications in drug development.

Mechanistic Causality: Reactivity Profiles of Allylic Bromides

Allylic bromides exhibit unique reactivity due to the adjacent π-system, which stabilizes the transition state during nucleophilic attack. This stabilization lowers the activation energy barrier, making allylic bromides significantly more reactive than their saturated alkyl counterparts [1].

The SN2 vs. SN2' Paradigm

When an allylic bromide is subjected to a nucleophile, two primary pathways emerge:

-

Direct Substitution (SN2) : The nucleophile attacks the α-carbon, displacing the bromide with an inversion of stereochemistry.

-

Conjugate Substitution (SN2') : The nucleophile attacks the γ-carbon, prompting a migration of the double bond and the expulsion of the bromide.

The regioselectivity between SN2 and SN2' is dictated by steric hindrance, the nature of the nucleophile, and the choice of transition metal catalyst. In asymmetric allylic alkylation (AAA), copper (Cu) catalysts often favor the SN2' pathway, allowing for the construction of chiral centers at the γ-position [2]. Conversely, palladium (Pd) catalyzed Tsuji-Trost reactions typically proceed via a π-allyl intermediate, where regioselectivity is strictly controlled by the ligand environment [3].

Logical flow of nucleophilic substitution pathways (SN2 vs. SN2') in allylic bromides.

Strategic Synthesis of (E)-1-Bromohept-2-ene

(E)-1-bromohept-2-ene is a linear, 7-carbon allylic bromide. The synthesis of this specific isomer requires strict control over double-bond geometry.

Why avoid direct allylic bromination?

While Wohl-Ziegler bromination using N-bromosuccinimide (NBS) is a standard method for allylic bromination, it proceeds via a free-radical mechanism. The resulting allylic radical intermediate is highly delocalized, leading to a mixture of regioisomers (e.g., 1-bromohept-2-ene and 3-bromohept-1-ene) and a complete scrambling of the E/Z geometry [4].

The Causality of the Appel Reaction

To ensure high E-isomer fidelity, the optimal strategy begins with stereopure (E)-hept-2-en-1-ol. Converting this alcohol to the bromide using phosphorus tribromide (PBr3) or the Appel reaction (CBr4/PPh3) proceeds via an SN2 mechanism. Because the reaction occurs exclusively at the sp3 hybridized α-carbon, the E-geometry of the adjacent double bond is perfectly preserved. Furthermore, maintaining low temperatures during synthesis and purification is critical to prevent thermal allylic rearrangement to the thermodynamically stable but unwanted 3-bromohept-1-ene isomer [5].

Step-by-step synthesis workflow of (E)-1-bromohept-2-ene from (E)-hept-2-en-1-ol.

Self-Validating Experimental Protocols

Because downstream drug development requires high-purity intermediates, the following protocols are designed as self-validating systems. They incorporate in-process controls (IPCs) to ensure product integrity at every phase.

Protocol A: Synthesis of (E)-1-Bromohept-2-ene from (E)-hept-2-en-1-ol

-

Setup : Flame-dry a 250 mL round-bottom flask and purge with argon. Add (E)-hept-2-en-1-ol (1.0 equiv, 50 mmol) and anhydrous dichloromethane (DCM, 100 mL).

-

Cooling : Submerge the flask in an ice-water bath to reach 0 °C. Causality: Low temperature suppresses the formation of phosphite ester byproducts and prevents thermal isomerization.

-

Reagent Addition : Add PBr3 (0.4 equiv, 20 mmol) dropwise over 30 minutes via an addition funnel.

-

In-Process Control (IPC) : Stir for 2 hours at 0 °C. Monitor via TLC (Hexanes/EtOAc 9:1). The disappearance of the alcohol spot (lower Rf) and appearance of the bromide spot (higher Rf) validates conversion.

-

Quenching : Carefully quench with saturated aqueous NaHCO3 (50 mL) to neutralize the HBr generated during the reaction.

-

Extraction & Drying : Separate the organic layer, wash with brine, and dry over anhydrous MgSO4. Filter and concentrate under reduced pressure (water bath < 30 °C).

-

Purification & Validation : Purify via short-path vacuum distillation. Validation: Analyze the distillate via 1H NMR. The vinylic protons should exhibit a coupling constant (J) of ~15 Hz, confirming the E-geometry, whereas Z-isomers would show a J of ~10 Hz [6].

Protocol B: Synthesis of (Hept-2-en-1-yl)triphenylphosphonium bromide

This protocol converts the allylic bromide into a Wittig reagent precursor, a critical step in prostaglandin synthesis [7].

-

Reaction : In a flame-dried flask, dissolve triphenylphosphine (1.1 equiv) in anhydrous toluene. Add (E)-1-bromohept-2-ene (1.0 equiv) dropwise.

-

Heating : Reflux at 110 °C for 12-18 hours.

-

Isolation : Cool to room temperature. The phosphonium salt will precipitate as a white solid. Filter, wash with cold toluene, and dry under high vacuum. Validation: A sharp melting point and 31P NMR signal at ~25 ppm validate the formation of the salt.

Quantitative Data: Reaction Efficiencies

The following table summarizes the quantitative metrics of (E)-1-bromohept-2-ene in various synthetic transformations, highlighting the efficiency and regioselectivity of this C7 building block across different catalytic environments.

| Reaction Type | Reagents / Catalyst | Target Product | Yield (%) | Regioselectivity (Linear:Branched) |

| Wittig Olefination | PPh3, NaH, Corey Lactone | Prostaglandin F2α Intermediate | >90% | N/A (Stereospecific to alkene) |

| Cr-Mediated Addition | CrCl3, LiAlH4, Aldehyde | Homoallylic Alcohol | 72% | >99% Diastereoselectivity |

| Cu-Catalyzed AAA | CuBr, Chiral Phosphoramidite | Chiral Alkene | 85-92% | 15:85 (Favors SN2' branched) |

| Ni-Catalyzed Coupling | NiCl2(dppf), Aryl Borates | Aryl-Allyl Scaffold | 85-99% | >95% Linear (SN2) |

Data synthesized from BenchChem [7] and Thieme Product Class reviews [8].

Applications in Drug Development

In medicinal chemistry, (E)-1-bromohept-2-ene is not just a reagent; it is a highly specific structural vector used to install complex lipid tails.

-

Prostaglandin Analogs : The lower side chain of Prostaglandin F2α and its commercially successful analogs (e.g., Latanoprost, Bimatoprost) relies heavily on the C7 chain provided by 1-bromohept-2-ene. The Wittig reaction between the Corey lactone aldehyde and the ylide derived from (E)-1-bromohept-2-ene stereoselectively installs this crucial lipid tail, dictating the biological activity of the final drug [7].

-

Homoallylic Alcohols via Nozaki-Hiyama-Kishi (NHK) Type Reactions : (E)-1-bromohept-2-ene can be converted into a chromium reagent to undergo highly diastereoselective additions to chiral aldehydes. This type III crotylation methodology is extensively used to build polypropanoate natural products and complex macrolides, where the E-geometry of the starting bromide uniquely dictates the anti-stereochemistry of the resulting homoallylic alcohol [8].

Synthetic pathway utilizing (E)-1-bromohept-2-ene in Prostaglandin F2α intermediate synthesis.

References

-

Nucleophilic attack on allylic compounds Almerja[Link]

-

Copper-Catalyzed Enantioselective Allyl-Allyl Cross-Coupling University of Groningen (RUG)[Link]

-

Pd-Catalyzed Cascade Reactions of Aziridines: One-Step Access to Complex Tetracyclic Amines National Institutes of Health (NIH)[Link]

-

Allylic Bromination With Allylic Rearrangement Master Organic Chemistry[Link]

-

Product Class 6: Homoallylic Alcohols Thieme Connect[Link]

The Physicochemical and Synthetic Profile of (E)-1-Bromohept-2-ene: A Technical Whitepaper

Executive Summary

(E)-1-bromohept-2-ene (CAS: 35349-80-5) is a highly reactive, unsaturated halogenated aliphatic compound that serves as a critical C7 building block in advanced organic synthesis and drug development[1]. As an allylic bromide, it exhibits unique reactivity profiles characterized by enhanced susceptibility to nucleophilic substitution (

Physicochemical Profiling & Thermodynamic Data

Understanding the physical properties of (E)-1-bromohept-2-ene is paramount for designing purification workflows and predicting its behavior in scalable synthetic routes.

Quantitative Data Summary

The following table synthesizes the core physicochemical parameters of (E)-1-bromohept-2-ene, derived from both empirical databases and computational models[2],[3],[4].

| Property | Value | Method / Condition |

| Molecular Formula | C₇H₁₃Br | Standard |

| Molecular Weight | 177.08 g/mol | Computed[2] |

| CAS Registry Number | 35349-80-5 | (E)-isomer specific |

| Boiling Point (Atmospheric) | 161.96 °C – 185.46 °C | Estimated / Extrapolated[3],[4] |

| Boiling Point (Reduced) | ~60 °C – 80 °C | At 10–20 mmHg (Practical) |

| Density | ~1.15 g/mL | Estimated at 25 °C |

| XLogP3-AA | 3.4 | Computed Lipophilicity[1] |

Boiling Point Dynamics and Thermal Stability

The boiling point of (E)-1-bromohept-2-ene at standard atmospheric pressure (760 mmHg) is computationally estimated to be between 161.96 °C[3] and 185.46 °C[4]. According to the Yaws Handbook of Vapor Pressure, the vapor pressure behavior of 1-bromo-2-heptene follows the Antoine equation, yielding an extrapolated upper limit of ~185.46 °C[4].

Causality in Experimental Design: As a Senior Application Scientist, I strongly advise against distilling this compound at atmospheric pressure. Allylic bromides are thermally labile. Exposing (E)-1-bromohept-2-ene to temperatures exceeding 100 °C provides the activation energy required for auto-ionization and subsequent allylic rearrangement (to 3-bromohept-1-ene) or free-radical decomposition (releasing HBr)[5],[6]. Therefore, purification must always be conducted via fractional distillation under reduced pressure (e.g., 10–20 mmHg) to artificially lower the boiling point to a safe thermal window (~60–80 °C).

Mechanistic Insights: Reactivity & Isomerization

The synthetic utility of (E)-1-bromohept-2-ene stems from the polarization of the C-Br bond, which is further weakened by the adjacent

Under thermal stress or in the presence of highly polar, protic solvents, the bromine atom can dissociate to form a resonance-stabilized allylic carbocation. Subsequent recombination of the bromide ion at the C3 position yields the thermodynamic isomer, 3-bromohept-1-ene[5]. To maintain the integrity of the E-geometry, reactions must be kinetically controlled using non-polar, aprotic solvents (e.g., THF, Toluene, or Hexane) and low temperatures.

Figure 1: Allylic rearrangement pathway of 1-bromohept-2-ene via carbocation.

Validated Experimental Protocols

The following protocols are designed as self-validating systems, ensuring that intermediate quality is verified before proceeding to downstream applications.

Protocol 1: Synthesis via Wohl-Ziegler Allylic Bromination

This protocol utilizes N-Bromosuccinimide (NBS) to selectively brominate (E)-hept-2-ene at the allylic position via a radical mechanism[1].

Reagents: (E)-hept-2-ene (1.0 eq), NBS (1.05 eq), Azobisisobutyronitrile (AIBN) (0.05 eq), Anhydrous Carbon Tetrachloride (

-

Initiation: In a flame-dried round-bottom flask under argon, dissolve (E)-hept-2-ene in the non-polar solvent. Add NBS and the radical initiator (AIBN). Rationale: A non-polar solvent ensures that the succinimide byproduct remains insoluble, driving the reaction forward and simplifying workup.

-

Propagation: Heat the mixture to a gentle reflux (80 °C). The reaction will turn orange/red as bromine radicals form, then pale yellow as they are consumed.

-

Validation (In-Process): Monitor via GC-MS. The reaction is complete when the starting material peak disappears. Check the chromatogram for the 3-bromohept-1-ene isomer[6].

-

Workup: Cool the flask to 0 °C to fully precipitate succinimide. Filter the mixture through a Celite pad. Wash the filtrate with saturated

to neutralize trace HBr, followed by brine. Dry over anhydrous -

Purification: Concentrate the solvent under reduced pressure. Purify the crude oil via vacuum fractional distillation to yield pure (E)-1-bromohept-2-ene.

Figure 2: Step-by-step synthetic workflow for (E)-1-bromohept-2-ene.

Protocol 2: Application in Prostaglandin Synthesis (Wittig Reagent Preparation)

(E)-1-bromohept-2-ene is extensively used to synthesize the lower aliphatic side chain of Prostaglandin F2

-

Phosphonium Salt Formation: Dissolve triphenylphosphine (

, 1.1 eq) in anhydrous toluene. -

Coupling: Add (E)-1-bromohept-2-ene (1.0 eq) dropwise. Heat to reflux for 12-18 hours. Rationale: Toluene is chosen because the resulting (hept-2-en-1-yl)triphenylphosphonium bromide salt is highly polar and will spontaneously precipitate out of the non-polar toluene, driving the equilibrium and protecting the product from thermal degradation[7].

-

Isolation: Cool to room temperature. Collect the white precipitate via vacuum filtration, wash with cold toluene, and dry under high vacuum.

Analytical Characterization Standards

To ensure the trustworthiness of the synthesized batch, the following spectroscopic markers must be validated[1]:

-

¹H NMR (CDCl₃): The vinylic protons (C2, C3) will present as distinct multiplets between 5.5–6.0 ppm. The critical validation metric is the coupling constant (

) between these protons; a -

GC-MS: Under Electron Ionization (EI, 70 eV), expect a molecular ion peak at m/z 176/178 (1:1 ratio, characteristic of the bromine isotope pattern). A major fragment at m/z 97 indicates the loss of the bromine radical (

), forming the stable allylic carbocation[6].

References

-

PubChem / National Institutes of Health (NIH). "1-Bromohept-2-ene | C7H13Br | CID 54173299". PubChem Database. Available at:[Link]

-

Yaws, Carl L. "The Yaws Handbook of Vapor Pressure: Antoine Coefficients". ResearchGate. Available at:[Link]

Sources

Technical Guide: Solubility & Stability of (E)-1-Bromohept-2-ene in Polar Aprotic Solvents

[1][2]

Executive Summary

While (E)-1-bromohept-2-ene exhibits high solubility in standard polar aprotic solvents (Acetone, Acetonitrile, DMF, DMSO) due to its lipophilic heptyl chain and polarizable C-Br bond, solubility is not the limiting factor—stability is. [1][2]

As an allylic bromide, this compound is a potent electrophile.[1][2] Dissolving it in highly polar, nucleophilic-enhancing solvents like DMSO or DMF accelerates not only desired SN2 reactions but also deleterious pathways such as hydrolysis, isomerization, and polymerization.[2] Acetonitrile (MeCN) is recommended as the primary solvent for stability and ease of workup, while DMF/DMSO should be restricted to immediate use in specific nucleophilic substitutions.[2]

Physicochemical Profile & Solubility Mechanism

To understand the solubility behavior, we must analyze the solute-solvent interactions at the molecular level.

Compound Architecture[1]

-

Lipophilic Tail: The C3–C7 alkyl chain provides significant hydrophobic character (LogP ≈ 3.4), ensuring compatibility with organic media.[2]

-

Electrophilic Head: The C1–Br bond is highly polarizable. The adjacent

-system (alkene) stabilizes the transition state for nucleophilic attack, making the C-Br bond labile.

Solvation Mechanism (Hansen Solubility Parameters)

The dissolution of (E)-1-bromohept-2-ene in polar aprotic solvents is driven by Dipole-Dipole interactions and London Dispersion forces .[2]

- (Dispersion): The alkyl chain interacts with the non-polar regions of the solvent.

- (Polarity): The solvent's dipole aligns with the C-Br dipole, stabilizing the molecule.

- (Hydrogen Bonding): Aprotic solvents lack H-bond donors, preventing the "caging" of nucleophiles, which is why these solvents are chosen for reactions—but this also leaves the allylic bromide vulnerable to attack.[1][2]

Table 1: Predicted Solubility & Compatibility Matrix

Data derived from structural analogs (1-bromo-2-butene/pentene) and standard solvent properties.[1][2]

| Solvent | Solubility | Stability Risk | Workup Difficulty | Recommendation |

| Acetonitrile (MeCN) | High (>100 mg/mL) | Low | Low (BP 82°C) | Primary Choice |

| Acetone | High (>100 mg/mL) | Low* | Low (BP 56°C) | Good (Avoid with strong bases) |

| DMF | Miscible | High (Hydrolysis) | High (BP 153°C) | Use only for specific SN2 |

| DMSO | Miscible | Severe (Decomp.)[2] | Very High (BP 189°C) | Avoid if possible |

| NMP | Miscible | Medium | High (BP 202°C) | Alternative to DMF |

Critical Note: "Miscible" implies the compound mixes in all proportions. However, in DMF and DMSO, the lifetime of the compound is compromised by trace water or thermal decomposition.[1][2]

Stability & Reactivity "Gotchas"

The decision to use a polar aprotic solvent must weigh solubility against reactivity.

The DMSO/DMF Trap

In polar aprotic solvents, the nucleophilicity of anions (including trace OH- from wet solvent) is drastically increased because the cations are solvated while anions are "naked."[2]

-

Hydrolysis: Even 0.1% water in DMF can rapidly hydrolyze (E)-1-bromohept-2-ene to the alcohol (E)-hept-2-en-1-ol.[1][2]

-

Isomerization: The bromide ion, once dissociated or substituted, can re-attack at the C3 position (SN2'), leading to the branched isomer (3-bromohept-1-ene).[1][2]

Diagram: Solvation & Reactivity Pathways

The following diagram illustrates the decision logic for solvent selection based on the intended application.

Figure 1: Decision tree for solvent selection emphasizing stability over simple solubility.

Experimental Protocols

Protocol: Solubility Verification & Stability Check

Do not assume commercial purity. Allylic bromides degrade.[2]

Materials:

-

Deuterated Solvent (CD3CN or DMSO-d6) or HPLC grade solvent.[2]

-

1.5 mL GC/HPLC Vial.

Workflow:

-

Visual Test: Add 10 mg of compound to 100 µL of solvent.

-

Exotherm Check: Touch the vial. A noticeable exotherm in DMSO suggests rapid decomposition or reaction with impurities.

-

Purity Confirmation (NMR/GC):

-

Run a 1H-NMR in CD3CN immediately.

-

Key Signal: Look for the doublet at ~4.0 ppm (CH2-Br).

-

Degradation Signal: A shift to ~4.1-4.2 ppm often indicates the alcohol (CH2-OH) or rearrangement.

-

Protocol: Removing DMF/DMSO (Workup)

Since (E)-1-bromohept-2-ene is lipophilic, it can be extracted out of polar aprotic solvents using a non-polar organic phase.[1][2]

-

Dilution: Pour the reaction mixture (DMF/DMSO) into 5x volume of ice-cold water or saturated LiCl solution.

-

Why Ice? To slow down hydrolysis during the quench.

-

-

Extraction: Extract 3x with Pentane or Hexane (preferred over Diethyl Ether to avoid peroxides and reduce water uptake).

-

Why Pentane? The highly lipophilic heptyl chain partitions strongly into pentane, while DMF/DMSO stays in the aqueous phase.

-

-

Washing: Wash the combined organic layers with water (to remove bulk DMF) and then brine.

-

Drying: Dry over MgSO4 (neutral) rather than basic drying agents to prevent elimination.

References

-

BenchChem. (2025).[3][4][5] An In-depth Technical Guide to the Chemical Properties of 1-Bromohept-2-ene. Retrieved from [2]

-

PubChem. (n.d.).[6] (E)-1-bromohept-2-ene Compound Summary. National Center for Biotechnology Information. Retrieved from [2]

-

Chemistry Steps. (2025). Polar Protic and Polar Aprotic Solvents in Substitution Reactions. Retrieved from

-

Abbott, S. (n.d.).[2] Hansen Solubility Parameters: Theory and Application. Retrieved from [2]

-

Purdue University. (2020). Potential Explosion Hazards with Using DMSO and DMF. Purdue Process Safety. Retrieved from [2]

Sources

- 1. Hansen solubility parameters [stenutz.eu]

- 2. Hansen Solubility Parameters (HSP) | Practical Adhesion Science | Prof Steven Abbott [stevenabbott.co.uk]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. (E)-1-bromohept-2-ene | C7H13Br | CID 11622425 - PubChem [pubchem.ncbi.nlm.nih.gov]

safety data and handling precautions for (E)-1-bromohept-2-ene

Technical Guide: Safety, Handling, and Reactivity of (E)-1-Bromohept-2-ene

Executive Summary: The Allylic Bromide Paradox

(E)-1-Bromohept-2-ene (CAS: 35349-80-5) represents a critical building block in the synthesis of prostaglandins, pheromones, and complex lipid analogs.[1][2] However, its utility in drug development is matched by a specific, often underestimated hazard profile.[2] Unlike simple alkyl halides, the allylic system activates the carbon-bromine bond, making it exceptionally susceptible to nucleophilic attack—both in the flask and in biological systems.

This guide moves beyond standard Safety Data Sheet (SDS) classifications to address the structural alerts relevant to medicinal chemistry: potent alkylating potential, lachrymatory properties, and rapid permeation through standard laboratory PPE.

Chemical Identity & Physicochemical Profile

Understanding the physical state is the first line of defense.[2] (E)-1-Bromohept-2-ene is a lipophilic liquid that can easily penetrate skin and cellular membranes.[1][2]

| Property | Data | Relevance to Safety |

| IUPAC Name | (E)-1-bromohept-2-ene | Specific geometric isomer; E-geometry affects steric approach in SN2 reactions.[1][2][3] |

| CAS Number | 35349-80-5 (E-isomer) | Use for precise inventory tracking; often sold as mixture (34686-77-6).[1][2] |

| Molecular Formula | C₇H₁₃Br | MW: 177.08 g/mol .[2][3][4][5] Heavy vapor (heavier than air).[2] |

| Physical State | Clear to yellowish liquid | Color change (browning) indicates decomposition (HBr release).[2] |

| Boiling Point | ~170–180°C (est.) | Low volatility compared to allyl bromide, but sufficient vapor pressure to cause respiratory distress.[2] |

| Flash Point | >60°C (Category 3) | Flammable.[2] Vapors can travel to ignition sources.[2] |

| Density | ~1.14 g/mL | Denser than water; sinks in aqueous spills.[2] |

| Solubility | Immiscible in water | Soluble in organic solvents (DCM, THF, Ether).[2] |

Hazard Assessment: Beyond the GHS Label

While standard GHS classification labels this compound as a Skin/Eye Irritant and Flammable , the structural chemistry dictates a higher level of caution.[2]

The Alkylation Threat (Genotoxicity Alert)

The primary hazard mechanism is SN2 Alkylation .[2] The allylic double bond stabilizes the transition state during nucleophilic attack, making the C1 position highly electrophilic.[2]

-

Biological Target: DNA bases (guanine N7) and protein residues (cysteine thiols).[2]

-

Consequence: Potential for direct DNA damage (genotoxicity) even if not explicitly listed as a carcinogen on all registries.[2]

Lachrymatory Potential

Like its lower homolog allyl bromide, (E)-1-bromohept-2-ene possesses lachrymatory properties.[1][2] Exposure to vapors triggers immediate tearing and respiratory spasm.[2]

-

Warning Sign: If you can smell a sharp, acrid odor, you have already exceeded safe exposure limits.[2]

Reactivity Profile

-

Moisture Sensitivity: Slowly hydrolyzes in moist air to release Hydrogen Bromide (HBr), a corrosive gas.[2]

-

Light Sensitivity: UV light cleaves the C-Br bond homolytically, generating bromine radicals and accelerating decomposition.[1][2]

Visualizing the Mechanism of Toxicity

The following diagram illustrates the electrophilic nature of (E)-1-bromohept-2-ene. In a biological context, a nucleophile (Nu⁻, such as a DNA base) attacks the alpha-carbon, displacing the bromide ion.

Caption: Mechanism of biological alkylation. The allylic system facilitates rapid nucleophilic substitution (SN2), leading to potential genotoxicity.

Engineering Controls & Personal Protective Equipment (PPE)

Standard nitrile gloves provide insufficient protection against small organohalides for extended periods.[2] The lipophilic nature of the heptyl chain facilitates permeation.[2]

Glove Selection Protocol

-

Primary Barrier: Silver Shield / Laminate Film (Breakthrough > 4 hours).[2]

-

Dexterity Layer: Wear standard Nitrile gloves over the laminate gloves to improve grip and protect the inner glove from physical tears.[2]

-

Splash Contact: If wearing only nitrile (e.g., for quick transfers), change gloves immediately (within 5 minutes) after any splash.[2] Do not wait for skin irritation.[2]

Ventilation

-

Mandatory: Handle only in a certified chemical fume hood functioning at face velocity > 100 fpm.[2]

-

No Recirculation: Do not use ductless hoods unless the filter is specifically rated for organic halides.[2]

Experimental Protocols: Handling & Deactivation

Protocol A: Safe Transfer & Reaction Setup

Context: Using (E)-1-bromohept-2-ene as an electrophile in a Grignard coupling.

-

Preparation: Dry all glassware. Purge reaction vessel with Nitrogen/Argon (oxygen accelerates radical decomposition).[2]

-

Transfer: Use a gas-tight glass syringe with a Luer-lock needle.[1][2] Avoid pouring.

-

Why? Pouring increases surface area for vapor generation and risks drips on threads which can seize caps.[2]

-

-

Addition: Add dropwise to the nucleophile solution at 0°C or lower .

-

Why? Low temperature controls the exotherm and minimizes competing elimination reactions.[2]

-

Protocol B: Chemical Quenching (Decontamination)

Context: Neutralizing residual reagent in glassware or spills.[1][2]

Reagent: 10% Aqueous Sodium Thiosulfate (

-

Mechanism: Thiosulfate acts as a "sacrificial nucleophile," reacting rapidly with the alkyl bromide to form a water-soluble, non-volatile Bunte salt.[2]

[1] -

Procedure:

-

Verification: Check pH (should be neutral/basic) and absence of organic layer before disposal into aqueous waste (if permitted) or halogenated organic waste.[2]

Emergency Response Workflow

Caption: Decision matrix for emergency response. Note: Paper towels can increase evaporation surface area; use granular absorbents.[1][2]

Storage & Stability

-

Temperature: Store at 2–8°C (Refrigerator).

-

Stabilizer: Often stored over Copper wire or Silver wool to scavenge free HBr and prevent autocatalytic decomposition.[2]

-

Container: Amber glass (UV protection) with a PTFE-lined cap.[1][2] Parafilm is recommended to prevent atmospheric moisture ingress.[2]

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11622425, (E)-1-bromohept-2-ene.[1][2] Retrieved from [Link][1]

-

New Jersey Department of Health. Hazardous Substance Fact Sheet: Allyl Bromide (Class Proxy).[2] Retrieved from [Link][1]

Sources

Methodological & Application

Application Notes and Protocols for the Bromination of Allylic Alcohols Using Phosphorus Tribromide (PBr₃)

Introduction: The Strategic Importance of Allylic Bromides

Allylic bromides are exceptionally valuable intermediates in organic synthesis, prized for their enhanced reactivity in nucleophilic substitution reactions. This heightened reactivity, stemming from the ability of the adjacent π-system to stabilize both transition states and carbocationic intermediates, makes them versatile building blocks in the pharmaceutical and fine chemical industries.[1][2] The conversion of readily available allylic alcohols to their corresponding bromides is a fundamental transformation. While several reagents can effect this change, phosphorus tribromide (PBr₃) offers a distinct advantage: it provides a mild and reliable method that generally avoids the carbocation rearrangements often observed with hydrohalic acids like HBr.[3][4][5]

This document provides a comprehensive guide to the use of PBr₃ for the bromination of allylic alcohols. It delves into the mechanistic nuances that govern product distribution, offers a detailed and field-tested experimental protocol, and addresses critical safety and troubleshooting considerations for researchers.

Pillar 1: Mechanistic Landscape - Navigating the SN2 and SN2' Pathways

The reaction of PBr₃ with primary and secondary alcohols proceeds through a bimolecular nucleophilic substitution (SN2) mechanism.[6][7] This process involves two key steps:

-

Activation of the Hydroxyl Group: The alcohol's oxygen atom, acting as a nucleophile, attacks the electrophilic phosphorus atom of PBr₃. This forms a protonated alkoxydibromophosphite intermediate, effectively converting the poor hydroxyl leaving group into a highly effective one.[3][4][8][9]

-

Nucleophilic Displacement: A bromide ion (Br⁻), displaced in the first step, then executes a backside attack on the carbon atom bearing the activated oxygen group. This concerted displacement results in the formation of the alkyl bromide with a complete inversion of stereochemistry at the reaction center.[3][8][9][10]

However, the allylic system introduces a layer of complexity. The delocalized π-orbitals of the double bond allow for an alternative, competing pathway known as the SN2' reaction . In this pathway, the bromide nucleophile attacks the γ-carbon (the carbon at the other end of the double bond), which induces a shift of the double bond and expulsion of the leaving group from the α-carbon.[4][6]

The competition between the direct SN2 and the rearranged SN2' pathway is the central challenge in the bromination of allylic alcohols. The ratio of the resulting constitutional isomers is influenced by several factors, including the steric hindrance at the α and γ carbons, solvent polarity, and reaction temperature.[6]

Caption: Competing SN2 and SN2' mechanisms in the bromination of allylic alcohols.

Pillar 2: A Validated Experimental Protocol

This protocol is designed for the conversion of a primary or secondary allylic alcohol to the corresponding allylic bromide on a 10-50 mmol scale. All operations involving PBr₃ must be conducted in a certified chemical fume hood.

Materials and Equipment

-

Reagents:

-

Allylic alcohol (1.0 eq)

-

Phosphorus tribromide (PBr₃, 0.4 eq)

-

Anhydrous diethyl ether (or dichloromethane)

-

Anhydrous pyridine (optional, 0.1-0.2 eq)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Deionized water

-

-

Equipment:

-

Three-necked, round-bottom flask, flame- or oven-dried

-

Magnetic stirrer and stir bar

-

Dropping funnel (addition funnel), oven-dried

-

Reflux condenser with a drying tube (e.g., filled with CaCl₂ or Drierite®)

-

Low-temperature thermometer

-

Ice-salt bath or cryocooler

-

Separatory funnel

-

Rotary evaporator

-

Glassware for distillation or column chromatography

-

Step-by-Step Methodology

-

Reaction Setup:

-

Assemble the flame-dried three-necked flask with a magnetic stir bar, a dropping funnel, and a reflux condenser topped with a drying tube. Ensure all joints are well-sealed.

-

Establish an inert atmosphere by flushing the apparatus with dry nitrogen or argon.

-

In the flask, dissolve the allylic alcohol (1.0 eq) in anhydrous diethyl ether (approx. 0.2-0.5 M concentration). If using, add anhydrous pyridine at this stage. Pyridine acts as a non-nucleophilic base to scavenge the HBr byproduct, which can minimize acid-catalyzed elimination side reactions.[6]

-

Cool the stirred solution to -10 °C to 0 °C using an ice-salt bath.[6]

-

-

Reagent Addition:

-

Charge the dropping funnel with phosphorus tribromide (0.4 eq). A slight excess ensures complete conversion of the alcohol.[6]

-

Add the PBr₃ dropwise to the cooled, stirred alcohol solution over 30-60 minutes. It is critical to maintain the internal temperature below 5-10 °C during the addition, as the reaction is exothermic.

-

-

Reaction Monitoring:

-

After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours.

-

The mixture can then be allowed to slowly warm to room temperature and stirred for an additional 12-24 hours.[6]

-

Monitor the reaction's progress by Thin Layer Chromatography (TLC), checking for the consumption of the starting alcohol.

-

-

Workup and Quenching:

-

Once the reaction is complete, cool the flask back down to 0 °C in an ice bath.

-

CAUTION: The next step is highly exothermic and will release HBr gas. Perform this slowly in a well-ventilated fume hood. Very carefully and slowly, quench the reaction by adding cold deionized water dropwise with vigorous stirring.[6]

-

Transfer the entire mixture to a separatory funnel. Add more diethyl ether if necessary to ensure clear layer separation.

-

Wash the organic layer sequentially with:

-

Cold deionized water (2x)

-

Saturated sodium bicarbonate solution (2x, to neutralize acidic byproducts. Vent frequently to release CO₂ pressure).

-

Brine (1x, to initiate drying).

-

-

Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

-

Purification:

-

Filter off the drying agent.

-

Remove the solvent under reduced pressure using a rotary evaporator. Keep the bath temperature low to avoid product decomposition or volatilization.

-

The crude allylic bromide can then be purified by vacuum distillation or flash column chromatography on silica gel.[11][12]

-

Caption: Experimental workflow for the bromination of allylic alcohols with PBr₃.

Pillar 3: Data, Troubleshooting, and Safety

Typical Reaction Conditions & Expected Outcomes

| Substrate Type | Recommended Temp. | Use of Base (Pyridine) | Primary Concern | Expected Outcome |

| Primary Allylic Alcohol | 0 °C to RT | Recommended | Minimal | High yield of direct SN2 product. |

| Secondary Allylic Alcohol | -10 °C to 0 °C | Strongly Recommended | SN2' Rearrangement, E2 Elimination | Mixture of SN2 and SN2' products.[6] |

| Sterically Hindered Alcohol | -10 °C to 0 °C | Strongly Recommended | E2 Elimination | Lower yields, increased alkene byproduct.[6] |

| Tertiary Allylic Alcohol | Not Recommended | N/A | Fails (Elimination) | Reaction generally fails to produce bromide; E1 elimination dominates.[6][8] |

Troubleshooting Guide

-

Problem: Low Yield.

-

Cause: Incomplete reaction.

-

Solution: Ensure 0.33-0.4 equivalents of PBr₃ per hydroxyl group are used. Monitor to completion with TLC before workup.[6]

-

-

Cause: Moisture contamination. PBr₃ reacts vigorously with water.

-

Solution: Use meticulously dried glassware and anhydrous solvents.[6]

-

-

Cause: Loss during workup. Intermediate phosphite esters can be water-soluble.

-

Solution: Ensure the reaction is complete before quenching to minimize these intermediates.[6]

-

-

-

Problem: Significant Rearranged (SN2') Product.

-

Cause: Inherent reactivity of the substrate.

-

Solution: Lowering the reaction temperature can favor the direct SN2 pathway. Using less polar solvents (e.g., hexane instead of ether) may also help.[6]

-

-

-

Problem: Formation of Alkene Byproduct.

-

Cause: E2 elimination catalyzed by HBr.

-

Solution: Maintain low reaction temperatures and add a non-nucleophilic base like pyridine to scavenge HBr.[6]

-

-

Mandatory Safety Precautions

Phosphorus tribromide is a highly corrosive, toxic, and water-reactive substance. Strict adherence to safety protocols is non-negotiable.

-

Personal Protective Equipment (PPE): Always wear chemical splash goggles, a face shield, a flame-resistant lab coat, and heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton®).[13][14]

-

Handling: All manipulations must be performed in a certified chemical fume hood. Ensure an emergency shower and eyewash station are immediately accessible.[13][14]

-

Reactivity Hazards:

-

PBr₃ reacts violently with water and alcohols, releasing large amounts of heat and toxic, corrosive hydrogen bromide (HBr) gas.[8][13][14] NEVER add water to PBr₃; always add PBr₃ to the solution, and quench by adding water slowly to the dilute reaction mixture.

-

Do not use water to extinguish a PBr₃ fire; use a dry chemical (Class B) or CO₂ extinguisher.[13][15]

-

-

Disposal: Quench any residual PBr₃ carefully under controlled conditions before disposal. All waste must be treated as hazardous and disposed of according to institutional guidelines.

-

Toxicity: PBr₃ and its hydrolysis product, HBr, can cause severe burns to the skin, eyes, and respiratory tract upon contact or inhalation.[13][16][17]

References

-

Master Organic Chemistry. (2015, March 20). PBr3 and SOCl2. [Link]

-

Kamm, O., & Marvel, C. S. (n.d.). Alkyl and alkylene bromides. Organic Syntheses. [Link]

-

NileRed. (2016, January 14). Brominating an Alcohol using Phosphorus Tribromide (1-pentanol). YouTube. [Link]

-

ReactionFlash. (n.d.). Alcohol → Alkyl Bromide with PBr₃. [Link]

-

Chemistry Steps. (2020, January 7). SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides. [Link]

-

Vedantu. (2023, May 22). PBr3 Reaction: Mechanism, Examples & Exam Tips Explained. [Link]

-

Wikipedia. (n.d.). Phosphorus tribromide. [Link]

-

BYJU'S. (2022, February 23). PBr3 Reaction. [Link]

-

Leonard, M. S. (2013, October 29). Reaction of Alcohols with Phosphorus Tribromide. YouTube. [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Phosphorus Tribromide. [Link]

-

Lambert, T. H., et al. (2014, June 30). Effect of Allylic Groups on SN2 Reactivity. The Journal of Organic Chemistry. [Link]

-

ResearchGate. (n.d.). Reactions of the allylic substrate at a glance. [Link]

-

Chemos GmbH & Co.KG. (2021, January 15). Safety Data Sheet: phosphorus tribromide. [Link]

-

Master Organic Chemistry. (2013, November 25). What is Allylic Bromination?[Link]

-

The Organic Chemistry Tutor. (2023, March 16). Allylic and Benzylic Halides - SN1 and SN2 Reactions. YouTube. [Link]

-

Let's chemistry. (2019, December 30). Allyl Bromide preparation. How to do and how not to do alcohol bromination. Part 1. YouTube. [Link]

-

Master Organic Chemistry. (2013, December 2). Allylic Bromination With Allylic Rearrangement. [Link]

-

Chemistry Steps. (n.d.). Allylic Bromination by NBS with Practice Problems. [Link]

-

Chemia. (2024, April 4). Bromination reactions with phosphorus bromides (Phosphorus(V) bromide/phosphoryl bromide). [Link]

-